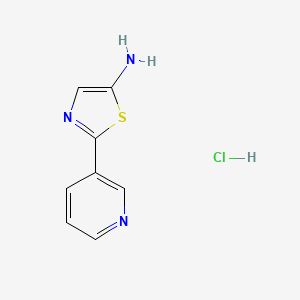

(环丙烷磺酰基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioureas and their derivatives are organosulfur compounds with applications in numerous fields such as organic synthesis and pharmaceutical industries . They are synthesized by the reaction of various anilines with CS2 . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 .

Synthesis Analysis

Thiourea derivatives are synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of thiourea is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .Chemical Reactions Analysis

Thiourea derivatives have been synthesized using a one-pot three-component strategy, which are well known for their material and medicinal properties . They have been used in the synthesis of several important heterocyclic compounds .Physical And Chemical Properties Analysis

Thiourea can be isolated as colorless to pale yellow orthorhombic or needle-like glossy crystals with a bitter taste and ammonia-like odor . It is slightly soluble in cold water, soluble in hot water, and can be recrystallized from ethanol .科学研究应用

有机催化多米诺反应

硫脲在有机催化多米诺反应中的应用使得合成具有多达四个立体中心(包括一个季碳中心)的复杂环己烷体系成为可能。这证明了硫脲在促进不对称分子内共轭加成中的能力,这是立体选择性化合物合成中的一个关键过程 (Rajkumar, Shankland, Goodman, & Cobb, 2013).

环加成得到二氢噻吩

硫脲参与与供体-受体环丙烷的 [3+2] 环加成,为各种 2-氨基-4,5-二氢噻吩提供了有效的途径。这一过程突出了硫脲作为一种多功能试剂的作用,它能够引入 C=S 双键,充当氨基来源,并促进脱羧反应 (Xie et al., 2019).

钯催化的 C-S 偶联

在 C-S 键形成领域,硫脲已被用作经济且易于管理的二氢硫化物替代物。这一应用对于合成结构上重要的联芳硫醚、苯并[b]噻吩和噻吩并[3,2-b]噻吩骨架至关重要,展示了硫脲在复杂分子合成中的用途 (Kuhn, Falk, & Paradies, 2011).

硫脲衍生物的生物活性和合成

对 N-环丙烷羧基-N'-吡啶-2-基硫脲衍生物的研究表明其具有显著的生物活性,一些化合物表现出优异的除草和杀菌活性。这突出了硫脲衍生物在农业应用中的潜力,以及环丙烷部分在增强生物活性中的重要性 (Tian, Song, Wang, & Liu, 2009).

阴离子选择性络合

已经合成了环状硫脲衍生物以探索其阴离子结合能力,特别是对双氢磷酸根阴离子。此类研究对于理解分子识别过程以及基于阴离子选择性络合来设计传感器或分离材料至关重要 (Sasaki, Mizuno, Naemura, & Tobe, 2000).

催化和合成应用

硫脲的作用延伸到催化和合成,它通过创新反应和工艺促进了砜、磺酰胺和各种药物的产生。这些应用展示了硫脲在有机合成、催化以及新材料和药物开发中的多功能性 (Tan, Štrukil, Mottillo, & Friščić, 2014).

安全和危害

Thiourea may form combustible dust concentrations in air . It is harmful if swallowed or if inhaled . It is suspected of causing cancer and damaging the unborn child . Cyclopropanesulfonyl chloride is also considered hazardous . It causes severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

属性

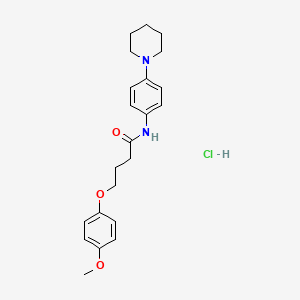

IUPAC Name |

cyclopropylsulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S2/c5-4(9)6-10(7,8)3-1-2-3/h3H,1-2H2,(H3,5,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYJUAKTTVBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropanesulfonyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)

![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)

![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)

![2-[5-({1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2992950.png)

![N-(4-isopropylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)

![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)